

A Comprehensive Technical Guide to Benzopinacol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzopinacol**

Cat. No.: **B1666686**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Benzopinacol**, a key dimerized product of the photochemical reaction of benzophenone. This document details its molecular characteristics, synthesis protocols, and the mechanistic pathways of its formation.

Core Molecular Data

Benzopinacol, with the systematic name 1,1,2,2-Tetraphenylethane-1,2-diol, is a crystalline organic solid. Its fundamental molecular properties are summarized below.

Property	Value
Molecular Formula	C ₂₆ H ₂₂ O ₂
Molecular Weight	366.45 g/mol
CAS Number	464-72-2
Melting Point	188-190 °C
Appearance	White to very pale cream crystals or powder

Molecular Weight Calculation:

The molecular weight is calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

- Carbon (C): 26 atoms \times 12.011 amu/atom = 312.286 amu
- Hydrogen (H): 22 atoms \times 1.008 amu/atom = 22.176 amu
- Oxygen (O): 2 atoms \times 15.999 amu/atom = 31.998 amu
- Total Molecular Weight: 312.286 + 22.176 + 31.998 = 366.46 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols for Synthesis

The primary method for synthesizing **Benzopinacol** is through the photochemical reduction of benzophenone. Below are detailed experimental protocols adapted from established literature.

Protocol 1: Photochemical Synthesis of Benzopinacol

This protocol outlines the synthesis of **Benzopinacol** from benzophenone using isopropyl alcohol as a hydrogen donor and sunlight as the photochemical initiator.[\[4\]](#)[\[5\]](#)

Materials:

- Benzophenone (reagent grade)
- Isopropyl alcohol (2-propanol)
- Glacial acetic acid
- 1-L round-bottomed flask
- Cork stopper
- Tripod
- Ice bath
- Filtration apparatus (Buchner funnel, filter flask)

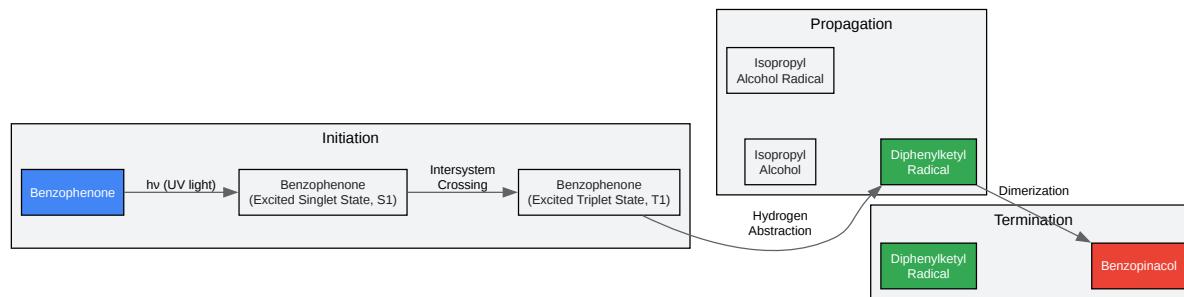
- Benzene
- Ligroin (b.p. 90-100°C)

Procedure:

- In a 1-L round-bottomed flask, combine 150 g (0.82 mole) of benzophenone, 665 g (850 cc, 11 moles) of isopropyl alcohol, and one drop of glacial acetic acid. The acetic acid is added to neutralize any alkaline impurities that could catalyze the decomposition of the product.[5]
- Gently warm the mixture to 45°C to dissolve the benzophenone.
- Securely fasten a cork stopper to the flask.
- Invert the flask and place it on a tripod, exposing it to direct sunlight.
- Crystals of **Benzopinacol** will start to form after 3 to 5 hours of bright sunlight and the reaction should be substantially complete within eight to ten days, depending on the light intensity.[5]
- After the reaction period, chill the flask in an ice bath to maximize crystallization.
- Collect the crystalline product by suction filtration, washing it with a small amount of cold isopropyl alcohol.
- Allow the crystals to air dry. The expected yield of crude **Benzopinacol** is 141-142 g (93-94%).[5]

Purification (Optional):

- Dissolve the crude product in 1 L of hot benzene.
- Filter the hot solution to remove any insoluble impurities.
- Add 400 cc of hot ligroin (b.p. 90-100°C) to the filtrate.
- Allow the solution to cool in an ice bath to induce recrystallization.


- Collect the purified crystals by filtration. The yield of purified product is typically 129-130 g.[\[5\]](#)

Quantitative Data from Synthesis

Parameter	Value	Reference
Starting Material	Benzophenone (150 g)	[5]
Solvent	Isopropyl Alcohol (850 mL)	[5]
Catalyst	Glacial Acetic Acid (1 drop)	[5]
Reaction Time	8-10 days (sunlight)	[5]
Crude Yield	141-142 g (93-94%)	[5]
Purified Yield	129-130 g	[5]
Melting Point (Crude)	188-190 °C	[5]
Melting Point (Purified)	188-190 °C	[5]

Mechanistic Pathway of Benzopinacol Formation

The photochemical synthesis of **Benzopinacol** from benzophenone proceeds through a free-radical mechanism. The key steps are illustrated in the diagram below.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. ijpda.org [ijpda.org]
- 4. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Benzopinacol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666686#what-is-the-molecular-weight-of-benzopinacol\]](https://www.benchchem.com/product/b1666686#what-is-the-molecular-weight-of-benzopinacol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com